3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide

Description

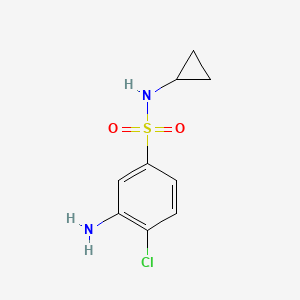

3-Amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The sulfonamide group at position 1 is further functionalized with a cyclopropyl moiety attached to the nitrogen atom.

Properties

IUPAC Name |

3-amino-4-chloro-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQWWXNRZJEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Chlorination: The benzene ring is chlorinated to introduce the chloro substituent.

Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of different catalysts and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Functionalization of the Aromatic Amine Group

The primary aromatic amine (-NH₂) undergoes nucleophilic reactions, including acylation, alkylation, and condensation.

Key Reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives (e.g., Compound A ).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines.

-

Diazo Coupling : Forms diazonium salts with nitrous acid, enabling coupling with electron-rich aromatics (e.g., phenol).

Table 1: Representative Amine Transformations

Chlorine Substitution Reactions

The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the sulfonamide group.

Key Reactions:

-

Hydroxylation : NaOH (aq), 100°C → replaces Cl with -OH.

-

Amination : NH₃/MeOH, Cu catalyst → yields 3,4-diamino derivative.

-

Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid → biaryl products.

Table 2: Chlorine Substitution Examples

Sulfonamide Group Reactivity

The N-cyclopropyl sulfonamide exhibits stability under basic conditions but undergoes hydrolysis in strong acids.

Key Reactions:

-

Hydrolysis : Conc. HCl, 110°C → cleaves sulfonamide to sulfonic acid and cyclopropylamine.

-

Cross-Coupling : With aryl halides via Buchwald-Hartwig amination.

Mechanistic Insight :

Acid hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water at the sulfur center .

Cyclopropane Ring Transformations

The N-cyclopropyl group undergoes ring-opening under oxidative or reductive conditions:

-

Oxidative Cleavage : Ozone or KMnO₄ → forms carbonyl derivatives.

-

Hydrogenation : H₂/Pd-C → yields N-propyl sulfonamide.

Biological Relevance :

Microsomal CYP450 enzymes oxidize cyclopropane rings to diols or carboxylic acids (e.g., benzoic acid via triple oxidation) .

Multicomponent and Catalytic Reactions

The compound participates in one-pot syntheses leveraging its amine and sulfonamide groups:

-

FeCl₂-Catalyzed Coupling : With nitroarenes and sodium sulfinates to form N-arylsulfonamides .

-

Microwave-Assisted Synthesis : Rapid S-N coupling with amines using NCS and TBAC .

Table 3: Catalytic Reaction Data

| Catalyst | Substrate | Product | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| FeCl₂ | Nitrobenzene | N-Phenylsulfonamide | 4 h | 82 | |

| Pd(PPh₃)₄ | 4-Bromoaniline | Biaryl sulfonamide | 24 h | 75 |

Metabolic and Biochemical Interactions

Scientific Research Applications

3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Sulfonamide Nitrogen

Compound 1 : 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4)

- Structure : Features a cyclopentyl group instead of cyclopropyl on the sulfonamide nitrogen.

- Molecular Weight : 274.77 g/mol .

- However, the enhanced lipophilicity may improve membrane permeability.

Compound 2 : N-[3-(Aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide (CAS 1274702-33-8)

- Structure: Contains an aminomethyl (-CH₂NH₂) group on the phenyl ring at position 3.

- Molecular Weight : 296.78 g/mol .

- Implications: The aminomethyl group introduces a polar, protonatable site, which may enhance water solubility and hydrogen-bonding interactions with biological targets. This modification could optimize pharmacokinetic properties compared to the parent compound.

Compound 3 : 3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (CAS 406927-73-9)

- Structure : Dual substitution with ethyl (-CH₂CH₃) and phenyl (-C₆H₅) groups on the sulfonamide nitrogen.

- Status : Discontinued commercial availability .

- Implications : The bulky N-ethyl-N-phenyl substituents likely hinder rotational freedom and reduce metabolic stability. Discontinuation may reflect challenges in synthesis or undesirable toxicity profiles.

Compound 4 : N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride (CAS 1170370-98-5)

- Structure : Features a butane sulfonamide chain and exists as a hydrochloride salt.

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂S .

- Implications : The butane chain increases hydrophobicity, while the hydrochloride salt enhances aqueous solubility. This salt form is advantageous for formulation in oral or injectable drugs.

Structural and Functional Comparison Table

Research Implications and Trends

- Steric Effects : Cyclopropyl vs. cyclopentyl substituents (Compounds 1 and main compound) highlight the trade-off between steric hindrance and lipophilicity in drug design. Smaller rings like cyclopropyl may favor target engagement, while larger rings improve bioavailability .

- Solubility Optimization: The aminomethyl group in Compound 2 and the hydrochloride salt in Compound 4 demonstrate strategies to address poor solubility, a common limitation of sulfonamides .

Biological Activity

3-Amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11ClN2O2S

- Molecular Weight : 246.72 g/mol

The compound features an amino group, a chloro substituent, and a cyclopropyl group attached to a benzene ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to inhibition of bacterial dihydropteroate synthase, crucial in folate synthesis.

- Calcium Channel Modulation : Some studies suggest that derivatives of sulfonamides can act as calcium channel inhibitors, potentially influencing cardiovascular functions by modulating perfusion pressure and coronary resistance .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves:

- Disruption of Folate Synthesis : By inhibiting enzymes involved in folate metabolism, it effectively reduces bacterial growth.

2. Anticancer Properties

Preliminary studies have shown potential anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific phases, preventing cancer cell division.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of sulfonamides similar to this compound:

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for predicting its behavior in biological systems.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | High |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-amino-4-chloro-N-cyclopropylbenzene-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of a chlorinated benzene precursor followed by cyclopropane coupling. For example, substituted sulfonamides are synthesized via nucleophilic substitution of sulfonyl chlorides with amines (e.g., cyclopropylamine) under controlled pH (~8–10) to avoid over-chlorination . Intermediate characterization relies on IR spectroscopy (e.g., sulfonamide N–H stretches at ~3294–3398 cm⁻¹ and S=O stretches at ~1157–1346 cm⁻¹) and mass spectrometry for molecular weight confirmation .

Q. How can researchers differentiate structural isomers or closely related sulfonamide derivatives?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the cyclopropyl group’s unique proton environment (e.g., deshielded CH₂ signals in ¹H NMR) and chlorine’s isotopic signature in HRMS (3:1 ratio for Cl) aid in distinguishing isomers . Computational tools like PubChem’s InChIKey (e.g.,

TWYKCUHKBHKOHK-UHFFFAOYSA-Nfor nitro derivatives) provide additional validation .

Q. What solvent systems and reaction conditions optimize sulfonamide coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reactivity while minimizing side reactions. For cyclopropane coupling, anhydrous conditions and catalysts like triethylamine or DMAP improve yields . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational chemistry streamline the design of sulfonamide-based drug candidates?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for reaction pathway analysis) and molecular docking (e.g., targeting enzyme active sites) predict binding affinities and regioselectivity. ICReDD’s workflow integrates reaction path searches using quantum chemical calculations to optimize conditions (e.g., solvent, temperature) before lab validation . For example, predicting the steric effects of the cyclopropyl group on sulfonamide orientation in a receptor pocket .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with morpholine ) and testing under standardized assays (e.g., MIC for antimicrobial activity). Meta-analysis of literature data using tools like PubChem’s bioactivity datasets identifies outliers. For instance, conflicting IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurities in compound batches .

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

- Methodological Answer : Apply factorial design to variables like temperature, catalyst loading, and solvent ratio. For example, a 2³ factorial design (temperature: 60°C vs. 80°C; catalyst: 5% vs. 10%; solvent: DMF vs. THF) reduces experimental runs while identifying interactions. Statistical analysis (ANOVA) pinpoints critical factors, as demonstrated in sulfonamide synthesis optimizations achieving >90% purity .

Q. What advanced techniques validate reaction mechanisms for sulfonamide functionalization?

- Methodological Answer : Isotope labeling (e.g., ¹⁵N in the amino group) tracks substitution pathways via LC-MS/MS. Transient intermediates (e.g., sulfonyl radicals) are detected using EPR spectroscopy. For chlorinated derivatives, kinetic isotope effects (KIE) studies differentiate between SN1 and SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.